molecular formula C10H15NOS B8490453 N-(4-methoxybenzyl)-cysteamine

N-(4-methoxybenzyl)-cysteamine

Cat. No.: B8490453
M. Wt: 197.30 g/mol
InChI Key: OSLUVZRAGRXLIS-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-cysteamine is a secondary amine derivative combining cysteamine (a thiol-containing compound) with a 4-methoxybenzyl group. Cysteamine itself is a well-studied molecule involved in cellular redox regulation and is a precursor to hypotaurine and taurine via enzymatic oxidation .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]ethanethiol

InChI

InChI=1S/C10H15NOS/c1-12-10-4-2-9(3-5-10)8-11-6-7-13/h2-5,11,13H,6-8H2,1H3

InChI Key

OSLUVZRAGRXLIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCS

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • N-(4-Methoxybenzyl)-cysteamine : Contains a cysteamine backbone (HS-CH₂-CH₂-NH₂) modified with a 4-methoxybenzyl group.
  • Analog Compounds :
    • N-(4-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine (3d) : Substituted with a chloro group on the benzyl ring and a 4-methoxyphenyl ethyl chain. Synthesized via ruthenium-catalyzed coupling (59% yield) .
    • N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives : Feature a thiosemicarbazone moiety linked to the 4-methoxybenzyl group, studied for cytotoxicity and ruthenium(II)-p-cymene complex formation .
    • N-(4-Methoxybenzyl)-sulfonamide (5A) : Exhibits IDO1 inhibitory activity (IC₅₀: 5.88 mM), synthesized with 92% yield via sulfonylation .

Lipophilicity and Solubility :

  • For example, N-(3-nitrobenzyl)-4-methoxybenzyl derivatives () exhibit higher polarity due to the nitro group, reducing solubility in nonpolar solvents.

Analytical Characterization

Common Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are standard for confirming substitution patterns (e.g., 3d in ; 5A in ) .
  • Mass Spectrometry : HRMS and ESI-MS (e.g., [M+H]⁺ = 358.1 for quinazoline derivative 7a) validate molecular weights .
  • Chromatography: Silica gel column chromatography is widely used for purification (e.g., ethyl acetate/methanol eluent in ) .

Unique Challenges :

  • Thiol-containing compounds like cysteamine require careful handling under inert conditions to prevent oxidation, as noted in enzymatic studies () .

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